![molecular formula C48H72O3 B1234672 3-Methyl-6-methoxy-2-octaprenyl-1,4-benzoquinone](/img/structure/B1234672.png)
3-Methyl-6-methoxy-2-octaprenyl-1,4-benzoquinone
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Overview
Description
3-methyl-6-methoxy-2-octaprenyl-1,4-benzoquinone is a polyprenylbenzoquinone.
Scientific Research Applications
Ubiquinone Biosynthesis in Escherichia coli
Research has explored the role of 3-Methyl-6-methoxy-2-octaprenyl-1,4-benzoquinone in the biosynthesis of ubiquinone in Escherichia coli. Mutations in genes ubiE and ubiF affect the accumulation of this compound, indicating its significance in cellular processes related to ubiquinone (Young, McCann, Stroobant, & Gibson, 1971).
Enzymatic Activity in Ubiquinone Biosynthesis
Further research demonstrated the enzyme S-adenosyl-L-methionine: 2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinone-O-methyltransferase as part of the final reaction in ubiquinone biosynthesis in E. coli. This emphasizes the compound's role in enzymatic pathways crucial for cellular respiration and energy production (Leppik, Stroobant, Shineberg, Young, & Gibson, 1976).
Aerobic Respiration and Electron Transport
Studies have also investigated the role of 3-Methyl-6-methoxy-2-octaprenyl-1,4-benzoquinone in aerobic respiration. This compound, as a ubiquinone analogue, is involved in electron transport chains, influencing the oxidation processes in E. coli (Wallace & Young, 1977).
Chemical Synthesis and Stability
The compound has been synthesized for research, allowing for further exploration of its properties and potential applications. Its synthesis and stability are crucial for understanding its role in various biological processes and potential industrial applications (Trumpower, Opliger, & Olson, 1974).
Antagonistic Properties
Isolated from mycelial cultures of Lentinus adhaerens, this compound has shown potential as a thromboxane A2 receptor antagonist, indicating its possible therapeutic applications (Lauer, Anke, & Hansske, 1991).
properties
Molecular Formula |
C48H72O3 |
---|---|
Molecular Weight |
697.1 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C48H72O3/c1-36(2)19-12-20-37(3)21-13-22-38(4)23-14-24-39(5)25-15-26-40(6)27-16-28-41(7)29-17-30-42(8)31-18-32-43(9)33-34-45-44(10)46(49)35-47(51-11)48(45)50/h19,21,23,25,27,29,31,33,35H,12-18,20,22,24,26,28,30,32,34H2,1-11H3/b37-21+,38-23+,39-25+,40-27+,41-29+,42-31+,43-33+ |
InChI Key |
FLYBTLROCQBHMR-KFSSTAEESA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=CC1=O)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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